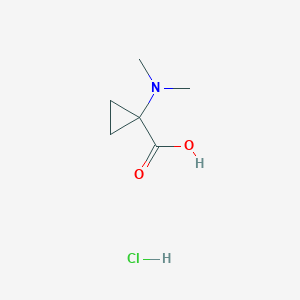
(3-Ethoxy-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride
Vue d'ensemble
Description
(3-Ethoxy-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride, more commonly known as EPTAM, is a versatile chemical compound with numerous applications in the scientific research field. With a molecular weight of 437.53 g/mol, EPTAM is a white, odorless crystalline powder with a melting point of 140-143°C and a solubility of 0.3 g/100 mL in water. EPTAM is an important reagent used in the synthesis of various organic compounds, making it a valuable tool for synthetic chemists and biochemists. Additionally, EPTAM has been studied for its potential applications in medicinal chemistry, including its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Structure and Properties
The molecule (3-Ethoxy-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine hydrochloride is a structurally complex compound. Thiophene derivatives, which are structurally related to this compound, have been studied extensively due to their unique chemical properties and potential biological activities. For instance, the synthesis and evaluation of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been performed to understand their potential carcinogenicity and chemical behavior, indicating the importance of structural analogues in chemical research (Ashby et al., 1978).
Synthetic Applications
The synthetic versatility of thiophene derivatives and similar compounds is notable in chemical research. For example, the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones were explored, showcasing the potential of these molecules in developing new materials or drugs (Issac & Tierney, 1996). This reflects the potential research interest in the synthetic applications of this compound.
Environmental and Health Impact Studies
The environmental and health impacts of chemicals structurally similar to this compound have been studied. For instance, research on parabens, which share some functional groups with the compound , helps understand the potential environmental persistence and health effects of a wide range of chemicals (Haman et al., 2015). Similarly, the investigation of the environmental occurrence, exposure, and risks of tris(1,3-dichloro-2-propyl)phosphate provides insight into the behavior of such compounds in the environment and their potential health risks (Wang et al., 2020).
Propriétés
IUPAC Name |
3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS.ClH/c1-3-13-8-4-7-12-9-11-6-5-10(2)14-11;/h5-6,12H,3-4,7-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSMETHAPWTNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=C(S1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049713-65-6 | |
| Record name | 2-Thiophenemethanamine, N-(3-ethoxypropyl)-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049713-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B3077840.png)
![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3077853.png)


![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)



![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)




